![molecular formula C22H24N2O3 B579840 methyl (4S,5E,8R,9R,12R)-5-ethylidene-20-methyl-11-oxa-7,20-diazahexacyclo[11.7.0.02,7.04,9.08,12.014,19]icosa-1(13),14,16,18-tetraene-9-carboxylate CAS No. 18783-45-4](/img/structure/B579840.png)
methyl (4S,5E,8R,9R,12R)-5-ethylidene-20-methyl-11-oxa-7,20-diazahexacyclo[11.7.0.02,7.04,9.08,12.014,19]icosa-1(13),14,16,18-tetraene-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (4S,5E,8R,9R,12R)-5-ethylidene-20-methyl-11-oxa-7,20-diazahexacyclo[11.7.0.02,7.04,9.08,12.014,19]icosa-1(13),14,16,18-tetraene-9-carboxylate is an organic compound belonging to the class of macroline alkaloids. These alkaloids are characterized by a tetracyclic macroline skeleton, which arises from the scission of the C-21 to N-4 bond of the akuammilan skeleton. This compound is primarily found in bisindole alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dehydrovoachalotine involves a series of stereocontrolled reactions. One of the key synthetic routes includes the stereospecific enolate-driven palladium-catalyzed cross-coupling reaction, followed by a Tollens reaction and an acid-assisted intramolecular cyclization to form the C(7)-C(17) quaternary center. This method also involves two stereospecific reductions .
Industrial Production Methods
Industrial production methods for dehydrovoachalotine are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Análisis De Reacciones Químicas
Types of Reactions
methyl (4S,5E,8R,9R,12R)-5-ethylidene-20-methyl-11-oxa-7,20-diazahexacyclo[11.7.0.02,7.04,9.08,12.014,19]icosa-1(13),14,16,18-tetraene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of dehydrovoachalotine.
Aplicaciones Científicas De Investigación
methyl (4S,5E,8R,9R,12R)-5-ethylidene-20-methyl-11-oxa-7,20-diazahexacyclo[11.7.0.02,7.04,9.08,12.014,19]icosa-1(13),14,16,18-tetraene-9-carboxylate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of macroline alkaloids.
Biology: It is investigated for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Mecanismo De Acción
The mechanism of action of dehydrovoachalotine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert antiproliferation effects by inducing ferroptosis, a form of non-apoptotic cell death. This mechanism is particularly appealing for cancer therapy as it provides a novel approach to target cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
methyl (4S,5E,8R,9R,12R)-5-ethylidene-20-methyl-11-oxa-7,20-diazahexacyclo[11.7.0.02,7.04,9.08,12.014,19]icosa-1(13),14,16,18-tetraene-9-carboxylate is structurally related to several other indole alkaloids, including:
- Vincamajinine
- Vincamajine diol
- Quebrachidine diol
- Vincarinol
Uniqueness
What sets dehydrovoachalotine apart from these similar compounds is its unique tetracyclic macroline skeleton and its specific biological activities, particularly its ability to induce ferroptosis. This makes it a valuable compound for further research and potential therapeutic applications.
Propiedades
Número CAS |
18783-45-4 |
|---|---|
Fórmula molecular |
C22H24N2O3 |
Peso molecular |
364.445 |
InChI |
InChI=1S/C22H24N2O3/c1-4-12-10-24-16-9-14(12)22(21(25)26-3)11-27-19(20(22)24)17-13-7-5-6-8-15(13)23(2)18(16)17/h4-8,14,16,19-20H,9-11H2,1-3H3/b12-4-/t14-,16?,19+,20-,22+/m0/s1 |
Clave InChI |
NYKBMPZVJCLGAM-PRPXRCPYSA-N |
SMILES |
CC=C1CN2C3CC1C4(C2C(C5=C3N(C6=CC=CC=C65)C)OC4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one](/img/structure/B579757.png)
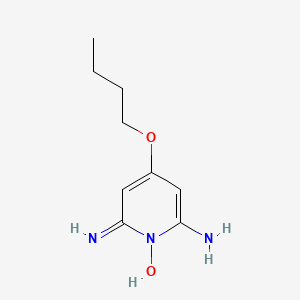
![7H-Thiazolo[5,4-e]indazole](/img/structure/B579760.png)
![[(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dioxolane]-3-yl] acetate](/img/structure/B579761.png)

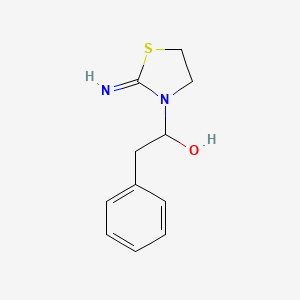
![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B579766.png)
![4-Hydroxy-3-[[4-hydroxy-3-[[2-[methyl(octadecyl)amino]-5-sulfophenyl]carbamoyl]naphthalen-1-yl]diazenyl]benzoic acid](/img/structure/B579768.png)
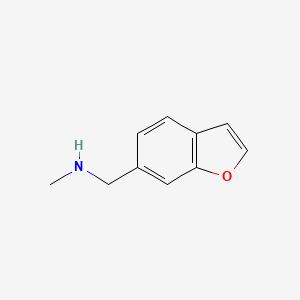
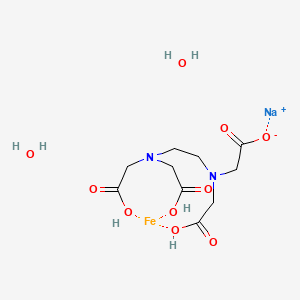
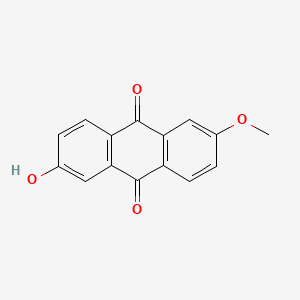


![4-[(Z)-(phenylhydrazinylidene)methyl]aniline](/img/structure/B579780.png)
